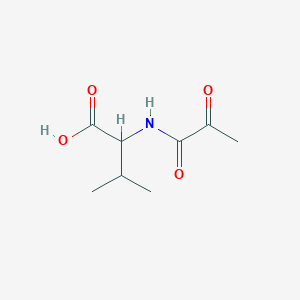
L-Valine, N-(1,2-dioxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine, N-(1,2-dioxopropyl)- is a derivative of the essential amino acid L-valine. This compound is characterized by the presence of a 1,2-dioxopropyl group attached to the nitrogen atom of L-valine. L-valine itself is a branched-chain amino acid that plays a crucial role in protein synthesis and various metabolic processes. The modification with a 1,2-dioxopropyl group can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(1,2-dioxopropyl)- typically involves the reaction of L-valine with a suitable reagent that introduces the 1,2-dioxopropyl group. One common method involves the use of thionyl chloride and absolute methanol to form L-valine methyl ester hydrochloride, which can then be reacted with a 1,2-dioxopropyl reagent under controlled conditions . The reaction conditions often include low temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods
Industrial production of L-Valine, N-(1,2-dioxopropyl)- may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of L-valine, which can then be chemically modified to introduce the 1,2-dioxopropyl group. The process involves multiple steps, including fermentation, extraction, purification, and chemical modification .
Análisis De Reacciones Químicas
Types of Reactions
L-Valine, N-(1,2-dioxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the 1,2-dioxopropyl group or other functional groups in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides of the compound, while reduction may produce reduced forms with altered functional groups. Substitution reactions can result in a variety of derivatives with different chemical properties .
Aplicaciones Científicas De Investigación
L-Valine, N-(1,2-dioxopropyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialized chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of L-Valine, N-(1,2-dioxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it may activate signaling pathways like the PI3K/Akt1 pathway, which plays a role in cell growth and survival . Additionally, it can inhibit the activity of certain enzymes, leading to changes in metabolic flux and cellular responses .
Comparación Con Compuestos Similares
L-Valine, N-(1,2-dioxopropyl)- can be compared with other similar compounds, such as:
L-Valine: The parent amino acid, which lacks the 1,2-dioxopropyl modification.
L-Valine, N-(1,2-dioxopropyl)-, methyl ester: A methyl ester derivative with different chemical properties.
L-Valine, N-(1,2-dioxopropyl)-, 2-methylpropyl ester: Another ester derivative with a 2-methylpropyl group
These compounds share some structural similarities but differ in their chemical properties and biological activities
Propiedades
Número CAS |
875894-42-1 |
|---|---|
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
3-methyl-2-(2-oxopropanoylamino)butanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4,6H,1-3H3,(H,9,11)(H,12,13) |
Clave InChI |
FTQUAYQUFJDVJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


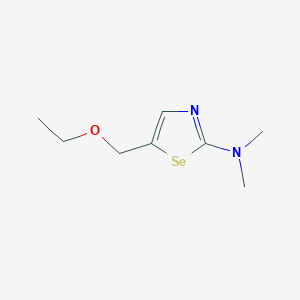
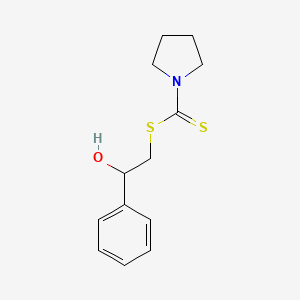

![6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one](/img/structure/B14178428.png)
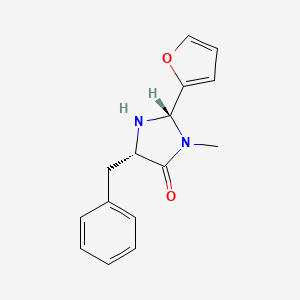
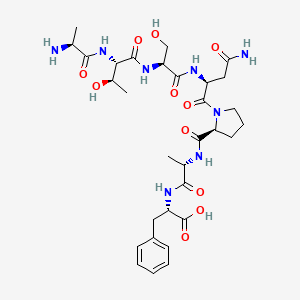
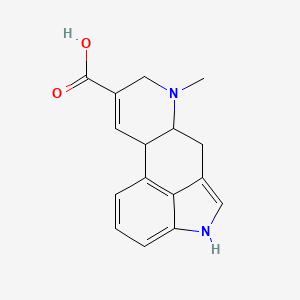
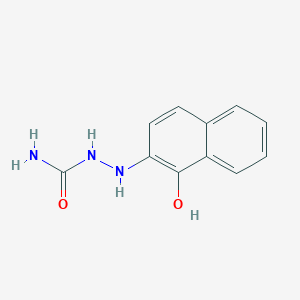
![4-[4-(Triphenylethenyl)phenyl]morpholine](/img/structure/B14178453.png)
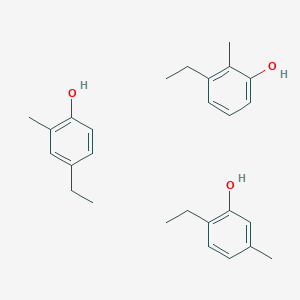
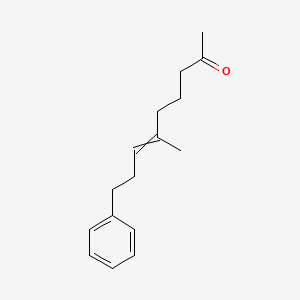
![[1-(Benzyloxy)propoxy]benzene](/img/structure/B14178471.png)
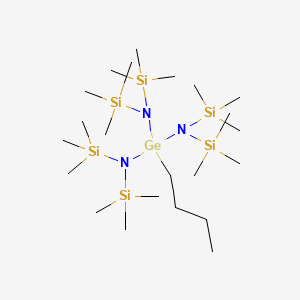
![1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine](/img/structure/B14178493.png)
